cyclopentyl 2-(4-aminophenyl)acetate
Description
Cyclopentyl 2-(4-aminophenyl)acetate is an ester derivative of 2-(4-aminophenyl)acetic acid, where the carboxylic acid group is substituted with a cyclopentyl ester moiety. For example, 2-(4-aminophenyl)acetic acid (precursor) is synthesized using arenediazonium salts, alkenes, and nitriles under oxidative conditions . The cyclopentyl ester group likely confers distinct physicochemical properties, such as increased lipophilicity compared to methyl or ethyl esters, influencing solubility and bioavailability.
Properties
IUPAC Name |
cyclopentyl 2-(4-aminophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-7-5-10(6-8-11)9-13(15)16-12-3-1-2-4-12/h5-8,12H,1-4,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRGPFRCRNPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 2-(4-aminophenyl)acetate typically involves the esterification of 4-aminophenylacetic acid with cyclopentanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-(4-aminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Cyclopentyl 2-(4-hydroxyphenyl)acetate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, cyclopentyl 2-(4-aminophenyl)acetate serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Biology
The compound has been investigated for its potential interactions with biological macromolecules. Specifically, its amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This property makes it a candidate for studying enzyme interactions and protein-ligand binding dynamics.
Medicine
This compound has shown promise in pharmaceutical development , particularly for its potential anticancer and anti-inflammatory properties. Research indicates that it may act on specific molecular targets involved in cancer pathways, such as the USP1/UAF1 deubiquitinase complex, which is implicated in DNA damage response mechanisms . Additionally, its structure suggests possible applications in developing new therapeutic agents targeting various diseases.
Case Studies and Research Findings
- Anticancer Activity : A study focused on the inhibition of the USP1/UAF1 complex demonstrated that derivatives of this compound exhibited significant anticancer activity, suggesting a viable pathway for drug development against specific cancer types .
- Anti-inflammatory Properties : Research has indicated that compounds similar to this compound may exhibit anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways .
- Material Science Applications : The compound's unique chemical structure allows for its use in developing novel materials with specific properties tailored for industrial applications .
Mechanism of Action
The mechanism of action of cyclopentyl 2-(4-aminophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active 4-aminophenylacetic acid, which can interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Physicochemical and Functional Differences
Substituent Effects: Chlorine (Cl): In methyl 2-amino-2-(4-chlorophenyl)acetate , the electron-withdrawing Cl group stabilizes the aromatic ring, affecting electronic distribution and reactivity. Hydroxyl (OH): The hydroxyl group in methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate enhances hydrogen-bonding capacity, improving solubility in polar solvents.
Synthetic Accessibility : Cyclopentyl esters may require more complex esterification conditions compared to methyl/ethyl analogs due to steric bulk .
Biological Activity
Cyclopentyl 2-(4-aminophenyl)acetate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group, an acetate moiety, and a 4-aminophenyl functional group. Its chemical formula is , which contributes to its unique structural properties that may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. This compound has shown significant cytotoxic effects against various cancer cell lines, including prostate cancer (DU 145), cervical cancer (HeLa), and chronic myelogenous leukemia (K-562) cells. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU 145 | 0.5 | Induction of apoptosis and cell cycle arrest |
| HeLa | 0.7 | Inhibition of CDK4/6 leading to reduced cell proliferation |
| K-562 | 0.3 | Activation of caspase pathways inducing programmed cell death |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound acts as a selective inhibitor of CDK4 and CDK6, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
- Induction of Apoptosis: Studies have demonstrated that this compound can activate apoptotic pathways, evidenced by increased levels of cleaved caspases in treated cells. This suggests that the compound promotes programmed cell death in various cancer types .
Study 1: Efficacy in Prostate Cancer
A study evaluated the efficacy of this compound on DU 145 prostate cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 0.5 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase-3 and -9 pathways .
Study 2: Impact on HeLa Cells
In another investigation focused on cervical cancer, HeLa cells were treated with varying concentrations of this compound. The compound exhibited an IC50 value of 0.7 µM, significantly inhibiting cell proliferation by disrupting the cell cycle at the G1 phase. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
